molecular formula C10H21N3 B13204710 N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine

N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine

Cat. No.: B13204710
M. Wt: 183.29 g/mol
InChI Key: SMRBWPYNGXLDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine is a branched aliphatic diamine featuring two allyl substituents. Its molecular formula is C₁₀H₂₀N₄, with a molecular weight of 196.29 g/mol. The structure comprises a central ethane-1,2-diamine backbone, where one nitrogen is substituted with an allyl group (-CH₂-CH₂-CH₂), and the other nitrogen is linked to a secondary amine group bearing an additional allyl moiety.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

N'-prop-2-enyl-N-[2-(prop-2-enylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H21N3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-4,11-13H,1-2,5-10H2

InChI Key

SMRBWPYNGXLDBB-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCNCCNCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine typically involves the reaction of allylamine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine C₁₀H₂₀N₄ 196.29 Allyl groups High π-electron density; potential corrosion inhibitor
DETA C₄H₁₃N₃ 103.17 Aminoethyl chains 70–75% inhibition efficiency in HCl
TETA C₆H₁₈N₄ 146.23 Extended aminoethyl chains 80–85% inhibition efficiency
N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine C₂₂H₂₀Cl₂N₄ 423.32 Chlorinated aromatic rings 88–92% inhibition via planar adsorption
N1-Benzyl-N2-ethylethane-1,2-diamine C₁₁H₁₈N₂ 178.27 Benzyl, ethyl Moderate steric hindrance; niche synthesis applications

Biological Activity

N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

The compound is characterized by its unique structure, which includes two amine groups and an allyl substituent. Its molecular formula is C₈H₁₈N₂, and it features a backbone that allows for potential interactions with biological macromolecules, particularly proteins and nucleic acids.

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits promising cytotoxic properties. A study comparing various platinum(II) complexes indicated that structural analogs of this compound could bind to DNA and exhibit significant cytotoxicity against cancer cell lines. The study highlighted the importance of ligand structure in determining the overall biological activity of these complexes .

The compound's mechanism of action appears to be related to its ability to form stable complexes with DNA, leading to the disruption of cellular processes such as replication and transcription. This interaction is thought to initiate apoptotic pathways in cancer cells, thereby reducing tumor viability. Additionally, the presence of the allyl group may enhance its lipophilicity, improving cellular uptake and bioavailability .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent response with IC50 values significantly lower than those of traditional chemotherapeutic agents .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Comparison with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameCytotoxicity (IC50 μM)Mechanism of Action
This compound15DNA intercalation and apoptosis induction
Pyriplatin10DNA binding and cross-linking
Cisplatin5DNA cross-linking

This table illustrates that while this compound shows promising cytotoxicity, it is slightly less potent than some established chemotherapeutics.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Exploring Combinations : Investigating synergistic effects when combined with other chemotherapeutic agents.
  • Mechanistic Studies : Detailed studies on the interaction between this compound and various biological targets.

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